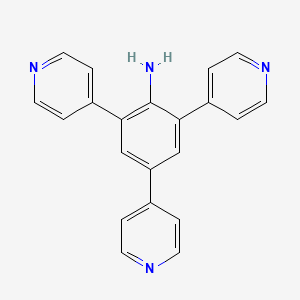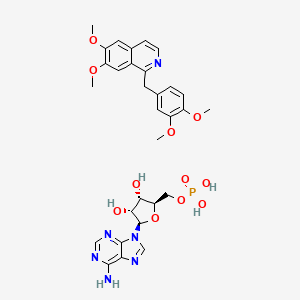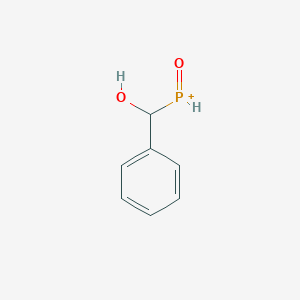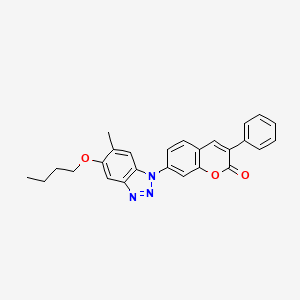
Perphenazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perphenazine hydrochloride is a typical antipsychotic drug belonging to the phenothiazine class. It is primarily used to treat psychosis, including schizophrenia and the manic phases of bipolar disorder. This compound is known for its potent dopamine D2 receptor antagonism, which helps alleviate symptoms of psychosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of perphenazine hydrochloride involves several steps, starting with the preparation of the phenothiazine core. One common method is the condensation of 2-chloro-10H-phenothiazine with 1-(2-hydroxyethyl)piperazine under acidic conditions. The reaction is typically carried out in the presence of a solvent such as toluene or dimethylbenzene, followed by purification steps including washing, pickling, and crystallization .
Industrial Production Methods
Industrial production of this compound involves optimizing reaction conditions to maximize yield and purity. The process includes side chain synthesis using toluene and dimethylbenzene as solvents, followed by condensation, distillation, and crystallization. The yield can be improved by controlling reaction times and temperatures, as well as by using activated carbon for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Perphenazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the phenothiazine core to sulfoxides or sulfones.
Reduction: Reduction of the phenothiazine ring can lead to the formation of dihydro derivatives.
Substitution: Halogenation, nitration, and alkylation reactions can modify the phenothiazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and alkylated phenothiazine derivatives.
Applications De Recherche Scientifique
Perphenazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phenothiazine derivatives and their reactions.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Extensively studied for its antipsychotic properties and potential off-label uses, such as treating severe nausea and vomiting.
Industry: Utilized in the development of new antipsychotic drugs and formulations
Mécanisme D'action
Perphenazine hydrochloride exerts its effects primarily by binding to dopamine D1 and D2 receptors, inhibiting their activity. This antagonism reduces the positive symptoms of psychosis, such as hallucinations and delusions. Additionally, this compound blocks alpha-adrenergic receptors, contributing to its sedative and anxiolytic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine antipsychotic with similar dopamine receptor antagonism but lower potency.
Fluphenazine: A high-potency phenothiazine with a longer duration of action.
Thioridazine: A phenothiazine with a different side effect profile, including a higher risk of cardiac arrhythmias
Uniqueness
Perphenazine hydrochloride is unique in its balance of potency and side effect profile. It is more potent than chlorpromazine but has a lower risk of extrapyramidal side effects compared to fluphenazine. Its combination of dopamine and alpha-adrenergic receptor antagonism makes it effective for treating both psychosis and agitation .
Propriétés
Numéro CAS |
23221-95-6 |
|---|---|
Formule moléculaire |
C21H27Cl2N3OS |
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C21H26ClN3OS.ClH/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;/h1-2,4-7,16,26H,3,8-15H2;1H |
Clé InChI |
ONDBZOZCVLIFKD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl |
Numéros CAS associés |
2015-28-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)


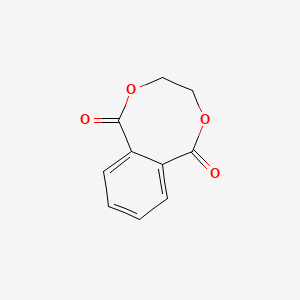
![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
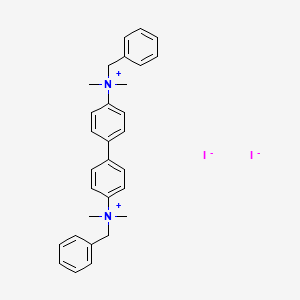
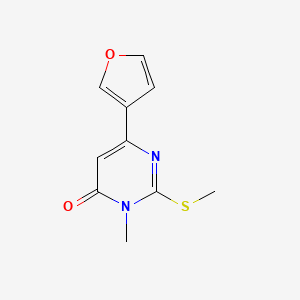
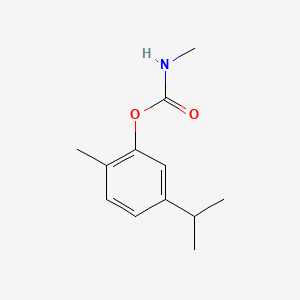
![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
